molecular formula C21H16 B13350995 2-(p-Tolylethynyl)-1,1'-biphenyl

2-(p-Tolylethynyl)-1,1'-biphenyl

Cat. No.: B13350995
M. Wt: 268.4 g/mol
InChI Key: NUQRAHIFRFQMAI-UHFFFAOYSA-N
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Description

2-(p-Tolylethynyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a p-tolylethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(p-Tolylethynyl)-1,1’-biphenyl involves the coupling of 2-bromo-1,1’-biphenyl with p-tolylethyne using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Continuous flow reactors and microreactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolylethynyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride for bromination reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2-(p-Tolylethynyl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-Tolylethynyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling and substitution reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolylethynyl)aniline: Similar structure with an aniline group instead of a biphenyl core.

    2-(p-Tolylethynyl)benzaldehyde: Contains a benzaldehyde group instead of a biphenyl core.

    2-(p-Tolylethynyl)benzoic acid: Features a carboxylic acid group instead of a biphenyl core.

Uniqueness

2-(p-Tolylethynyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional stability and rigidity compared to similar compounds with single aromatic rings. This structural feature can enhance its performance in applications such as organic semiconductors and light-emitting diodes .

Properties

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

1-methyl-4-[2-(2-phenylphenyl)ethynyl]benzene

InChI

InChI=1S/C21H16/c1-17-11-13-18(14-12-17)15-16-20-9-5-6-10-21(20)19-7-3-2-4-8-19/h2-14H,1H3

InChI Key

NUQRAHIFRFQMAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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